(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 114396-70-2
VCID: VC0173173
InChI: InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1
SMILES: CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

CAS No.: 114396-70-2

Main Products

VCID: VC0173173

Molecular Formula: C12H15NO5

Molecular Weight: 253.25 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid - 114396-70-2

CAS No. 114396-70-2
Product Name (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
IUPAC Name (2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1
Standard InChIKey QPGOJGJGAWHTFS-LBPRGKRZSA-N
Isomeric SMILES C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Synonyms (S)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
PubChem Compound 11448148
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator